
4(3H)-Quinazolinone, 2-ethyl-3-(3-methyl-5-isoxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-ethyl-3-(3-methyl-5-isoxazolyl)- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features an isoxazole ring, which is known for its presence in various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-ethyl-3-(3-methyl-5-isoxazolyl)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-ethyl-3-(3-methyl-5-isoxazolyl)-amine with an appropriate quinazolinone precursor in the presence of a catalyst. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 2-ethyl-3-(3-methyl-5-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the isoxazole ring.
2-Ethyl-4(3H)-Quinazolinone: A similar compound with an ethyl group but lacking the isoxazole ring.
3-(3-Methyl-5-isoxazolyl)-4(3H)-Quinazolinone: A compound with the isoxazole ring but different substitution patterns.
Uniqueness
4(3H)-Quinazolinone, 2-ethyl-3-(3-methyl-5-isoxazolyl)- is unique due to the presence of both the quinazolinone and isoxazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
| 86134-20-5 | |
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC名 |
2-ethyl-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C14H13N3O2/c1-3-12-15-11-7-5-4-6-10(11)14(18)17(12)13-8-9(2)16-19-13/h4-8H,3H2,1-2H3 |
InChIキー |
HEODOZQRFGSFLN-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=NO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


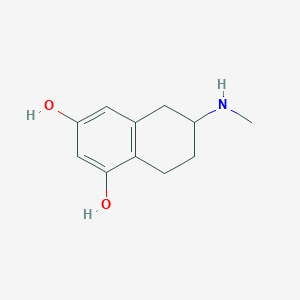
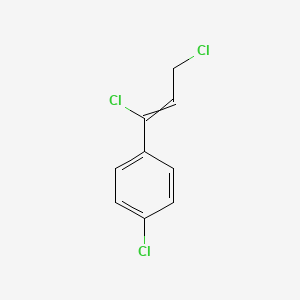
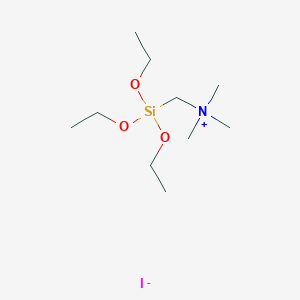
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/no-structure.png)
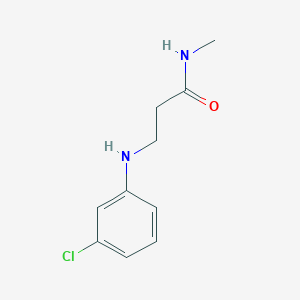

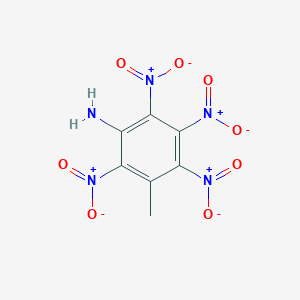
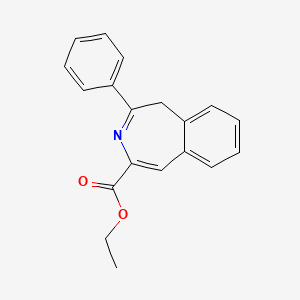
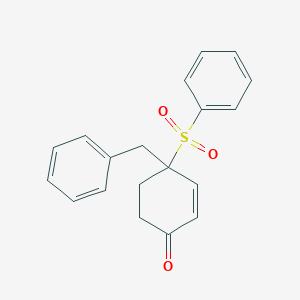
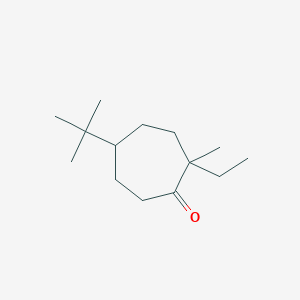

![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
